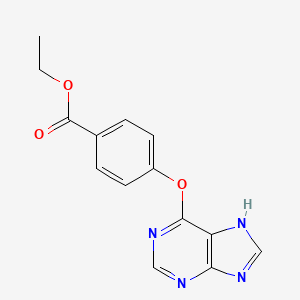

Ethyl 4-(9H-Purin-6-yloxy)benzoate

Descripción

Ethyl 4-(9H-Purin-6-yloxy)benzoate is a synthetic organic compound characterized by an ethyl benzoate backbone substituted at the 4-position with a purine moiety linked via an ether oxygen. The purine group, a bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9, confers unique electronic and steric properties to the molecule.

Propiedades

Fórmula molecular |

C14H12N4O3 |

|---|---|

Peso molecular |

284.27 g/mol |

Nombre IUPAC |

ethyl 4-(7H-purin-6-yloxy)benzoate |

InChI |

InChI=1S/C14H12N4O3/c1-2-20-14(19)9-3-5-10(6-4-9)21-13-11-12(16-7-15-11)17-8-18-13/h3-8H,2H2,1H3,(H,15,16,17,18) |

Clave InChI |

BCCVGDAOYUQASK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-(9H-Purin-6-yloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(9H-Purin-6-yloxy)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(9H-Purin-6-yloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(9H-Purin-6-yloxy)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-(9H-Purin-6-yloxy)benzoic acid and ethanol under acidic or basic conditions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The purine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the purine ring.

Major Products Formed

Hydrolysis: 4-(9H-Purin-6-yloxy)benzoic acid and ethanol.

Reduction: The corresponding alcohol and other by-products depending on the reaction conditions.

Substitution: Various purine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 4-(9H-Purin-6-yloxy)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(9H-Purin-6-yloxy)benzoate involves its interaction with various molecular targets, particularly those related to purine metabolism. The ester group can undergo hydrolysis to release 4-(9H-Purin-6-yloxy)benzoic acid, which can then interact with enzymes and receptors involved in purine pathways . The purine moiety can also participate in binding interactions with nucleic acids and proteins, influencing biological processes.

Comparación Con Compuestos Similares

Toxicity and Metabolic Profile

While alkyl benzoates (e.g., ethyl benzoate) are generally low in toxicity, the purine substituent may introduce novel metabolic pathways. For example, hepatic oxidation of the purine ring or hydrolysis of the ester bond could generate bioactive metabolites. This contrasts with dimethylamino-substituted benzoates, which are primarily metabolized via demethylation .

Actividad Biológica

Ethyl 4-(9H-purin-6-yloxy)benzoate is a compound of interest due to its structural relationship with purine derivatives, which are known for various biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-(9H-purin-6-yloxy)benzoate features a purine base linked to a benzoate moiety through an ether bond. The presence of the purine structure suggests potential interactions with biological targets such as enzymes and receptors involved in nucleic acid metabolism.

Chemical Structure

- Molecular Formula : CHNO

- Molecular Weight : 299.28 g/mol

Case Study: Anti-HBV Activity

In a study involving related compounds, certain derivatives demonstrated strong inhibition against Hepatitis B virus (HBV) with effective concentrations (EC50) in the low nanomolar range. This suggests that similar structural compounds could be explored for their anti-HBV potential, warranting further investigation into ethyl 4-(9H-purin-6-yloxy)benzoate's effectiveness against HBV .

Anticancer Properties

Purine derivatives have also been implicated in anticancer activity. The ability of these compounds to inhibit specific enzymes such as histone deacetylases (HDACs) has been documented. For example, some purine-based compounds showed selective inhibition against HDAC isoforms, which are crucial in cancer cell proliferation and survival.

Research Findings

In vitro studies have shown that certain benzamide derivatives with purine scaffolds can significantly inhibit cell growth in various cancer cell lines. A notable finding includes a compound that exhibited an IC50 value of 11.3 nM against HDAC6, indicating potent anticancer activity .

Enzyme Inhibition

The biological activity of ethyl 4-(9H-purin-6-yloxy)benzoate may also extend to enzyme inhibition. Compounds similar to this have been tested for their ability to inhibit various enzymes involved in nucleic acid metabolism and signal transduction pathways.

Table: Enzyme Inhibition Activity of Related Compounds

Toxicity and Safety Profile

The safety profile of ethyl 4-(9H-purin-6-yloxy)benzoate is crucial for its potential therapeutic use. Preliminary studies suggest that many purine derivatives exhibit low toxicity in mammalian cells, making them suitable candidates for further development in pharmacology.

Toxicity Assessment

In animal models, related compounds demonstrated low cytotoxicity with CC50 values indicating a high safety margin. For example, one study reported a CC50 value of 132 ± 20 μM for a structurally similar compound .

Conclusion and Future Directions

Ethyl 4-(9H-purin-6-yloxy)benzoate presents promising biological activities based on its structural characteristics. Its potential as an antiviral and anticancer agent warrants further exploration through:

- In vitro and In vivo Studies : To confirm its efficacy against specific viral infections and cancer types.

- Mechanistic Studies : To elucidate the pathways through which it exerts its biological effects.

- Toxicological Evaluations : To establish a comprehensive safety profile before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.